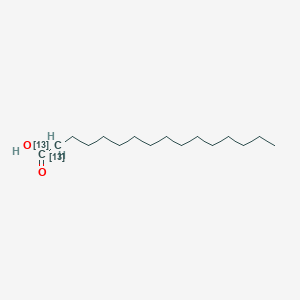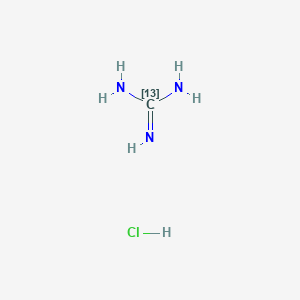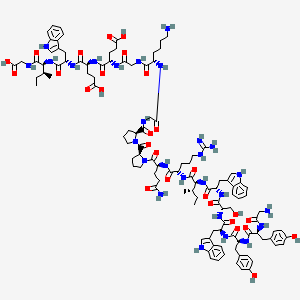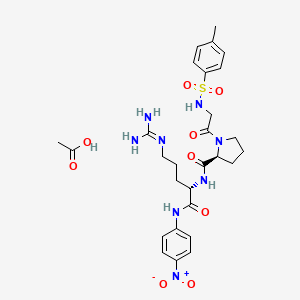
3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde
Overview
Description
“3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde” is a chemical compound with the molecular formula C12H12F2O3 . It is an intermediate for the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde” consists of 12 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact structure is not provided in the available resources.Scientific Research Applications
Catalytic Properties and Synthesis
Catalytic Oxidation and Synthesis : Compounds similar to 3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde have been explored for their catalytic properties. For instance, metal-organic frameworks containing benzaldehyde units have demonstrated catalytic activity in reactions such as the epoxidation of alkenes, alcoholysis of epoxides, and acetalization reactions. These materials show promise due to their high selectivity and conversion rates under specific conditions, highlighting the potential of benzaldehyde derivatives in catalysis (Antunes et al., 2018).
Synthetic Applications : The synthesis and characterization of compounds incorporating benzaldehyde moieties have been a significant focus. For example, highly cross-linked thermosetting resins have been developed from benzocyclobutene-functionalized benzoxazine monomers, indicating the utility of benzaldehyde derivatives in creating advanced polymeric materials with excellent thermal stability and mechanical properties (Cheng et al., 2012).
Organic Synthesis and Material Science
Novel Synthetic Routes : Research has also delved into developing novel synthetic pathways utilizing benzaldehyde derivatives. For instance, benzaldehyde lyase has been used for the asymmetric synthesis of benzoin derivatives, showcasing the enzyme's high enantioselectivity and its potential in organic synthesis for producing high-value chemical products (Kühl et al., 2007).
Material Development : Benzaldehyde derivatives have played a critical role in the development of new materials. For example, polymers containing phenylene vinylene units synthesized from benzaldehyde-related monomers show promising properties for optoelectronic applications due to their high fluorescence quantum yields and thermal stability (Neilson et al., 2008).
properties
IUPAC Name |
3-cyclobutyloxy-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-12(14)17-10-5-4-8(7-15)6-11(10)16-9-2-1-3-9/h4-7,9,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYWBXIAYGBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590268 | |
| Record name | 3-(Cyclobutyloxy)-4-(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde | |
CAS RN |
290307-39-0 | |
| Record name | 3-(Cyclobutyloxy)-4-(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)




![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)


